molecular formula C10H9N3O3 B1385709 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933685-25-7

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No.: B1385709
CAS No.: 933685-25-7
M. Wt: 219.2 g/mol
InChI Key: UZSDZFKFFIUXJQ-UHFFFAOYSA-N
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Description

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a cyclization reaction.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole and pyridine rings.

    Reduction: Amines or alcohols derived from the reduction of the oxadiazole ring.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coordination complexes.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-2-yl]propanoic acid: Similar structure but with a different oxadiazole ring.

    3-[5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl]propanoic acid: Contains a thiadiazole ring instead of an oxadiazole ring.

    3-[5-(Pyridin-2-yl)-1,3,4-triazol-2-yl]propanoic acid: Features a triazole ring instead of an oxadiazole ring.

Uniqueness

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is unique due to its specific combination of a pyridine ring, an oxadiazole ring, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole ring system is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O3C_{10}H_{9}N_{3}O_{3}, with a molecular weight of approximately 219.20 g/mol. The structure features a pyridine ring fused with an oxadiazole moiety, which contributes to its reactivity and biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole structure. For instance:

  • Antibacterial Activity : In vitro tests demonstrated that derivatives of oxadiazole exhibited significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for some derivatives .
CompoundMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
Other Oxadiazole Derivatives0.004 - 0.078Various Gram-negative

Antifungal Activity

Additionally, antifungal properties have been noted. Compounds similar to this compound were effective against fungal strains such as Candida albicans. The observed MIC values were between 16.69 to 78.23 µM .

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The biological activity of oxadiazole derivatives is often attributed to their ability to interfere with cellular processes in microorganisms. The presence of the pyridine ring enhances lipophilicity, allowing better cell membrane penetration and subsequent disruption of metabolic functions.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various pyridine-based oxadiazole derivatives for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both bacterial and fungal strains .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the oxadiazole ring can significantly impact biological activity. For example, substituents on the pyridine ring can alter the compound's affinity for bacterial enzymes or receptors .

Properties

IUPAC Name

3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-13-10(16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSDZFKFFIUXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

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